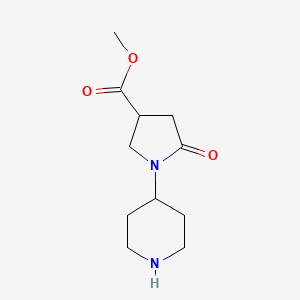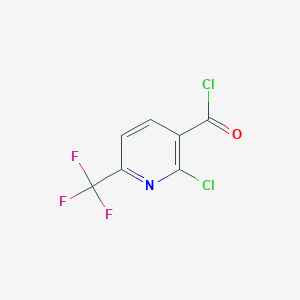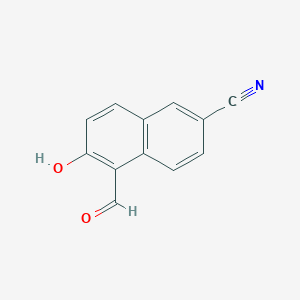
5-Formyl-6-hydroxy-2-naphthonitrile
Vue d'ensemble
Description
5-Formyl-6-hydroxy-2-naphthonitrile is a chemical compound with the molecular formula C12H7NO2 . It has an average mass of 197.189 Da and a monoisotopic mass of 197.047684 Da . The compound is also known by its IUPAC name, 5-formyl-6-hydroxy-2-naphthonitrile .
Molecular Structure Analysis
The InChI code for 5-Formyl-6-hydroxy-2-naphthonitrile is 1S/C12H7NO2/c13-6-8-1-3-10-9(5-8)2-4-12(15)11(10)7-14/h1-5,7,15H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
5-Formyl-6-hydroxy-2-naphthonitrile has a density of 1.4±0.1 g/cm3, a boiling point of 398.3±22.0 °C at 760 mmHg, and a flash point of 194.7±22.3 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds . Its molar refractivity is 55.4±0.4 cm3, and it has a polar surface area of 61 Å2 .Applications De Recherche Scientifique
Synthesis of Biologically Important Compounds
5-Formyl-6-hydroxy-2-naphthonitrile is used in synthesizing various biologically significant compounds. For instance, it is utilized in the synthesis of 2-aryl-2,3-dihydronaphtho[2,1-b]furo[3,2-b]pyridin-4(1H)-ones, which are screened for their antibacterial and antifungal activity (Nagaraja et al., 2006). This highlights its potential in the development of new antimicrobial agents.
Pharmaceutical Research
In pharmaceutical research, 5-Formyl-6-hydroxy-2-naphthonitrile is involved in creating compounds with varied medicinal properties. For example, derivatives synthesized from 2-hydroxy-1-naphthonitrile exhibit antimicrobial, diuretic, and anti-inflammatory activities (Kumaraswamy et al., 2006). These findings are crucial for developing new therapeutic agents.
Organic Chemistry and Catalysis
This compound also plays a significant role in organic chemistry, particularly in reactions involving carbon insertion into a benzene ring, leading to the formation of complex organic structures (Ishikawa et al., 2000). Such reactions are fundamental in synthesizing novel organic compounds that could have various applications.
Electrochemistry and Material Science
5-Formyl-6-hydroxy-2-naphthonitrile is also significant in material science, particularly in the synthesis of diiron hexacarbonyl complexes. These complexes are studied as mimics of the diiron subunit of [FeFe]-hydrogenase, with potential applications in electrochemical investigations and catalysis (Qian et al., 2015). This research is vital for developing new materials for energy conversion and storage.
Corrosion Inhibition
In the field of corrosion science, derivatives of 5-Formyl-6-hydroxy-2-naphthonitrile, such as naphthyridine derivatives, are studied for their corrosion inhibition properties on metals in acidic environments. Their high inhibition activities make them suitable for industrial applications in protecting metals against corrosion (Singh et al., 2016).
Propriétés
IUPAC Name |
5-formyl-6-hydroxynaphthalene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO2/c13-6-8-1-3-10-9(5-8)2-4-12(15)11(10)7-14/h1-5,7,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVNXLJVHKIAIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C=O)O)C=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formyl-6-hydroxy-2-naphthonitrile | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

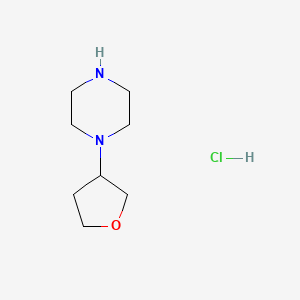
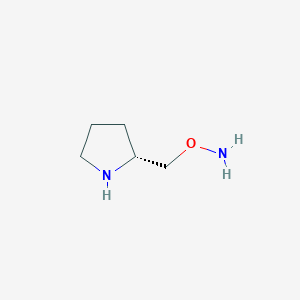
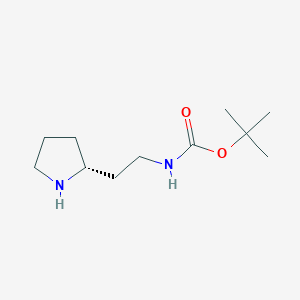
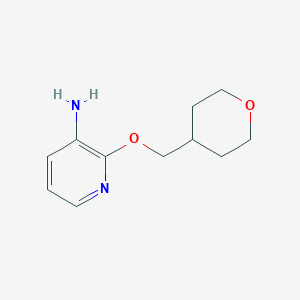
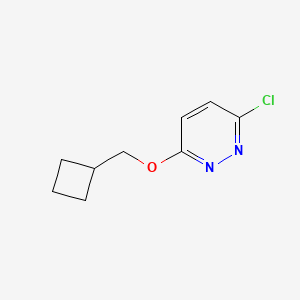
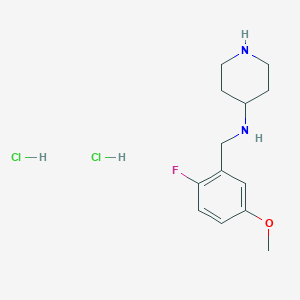
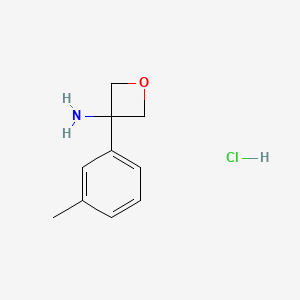
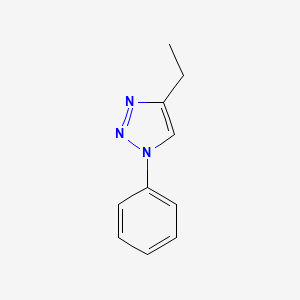
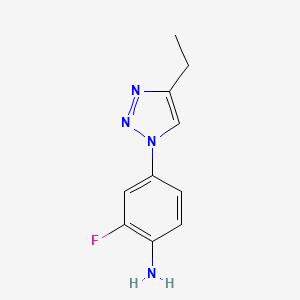
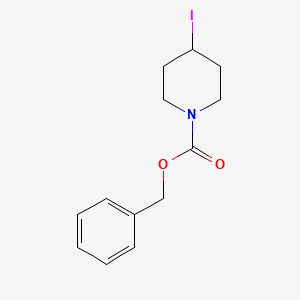
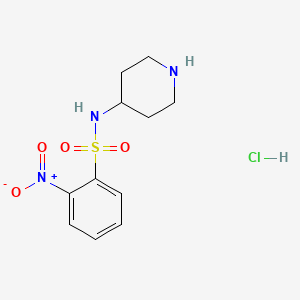
![N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B1394000.png)
